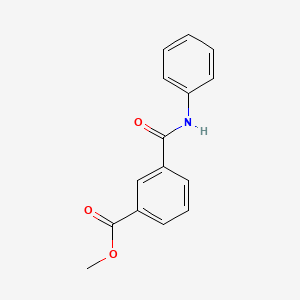

Methyl 3-(phenylcarbamoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(phenylcarbamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h2-10H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXIKRILSZXZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for Methyl 3 Phenylcarbamoyl Benzoate and Analogs

Advanced Synthetic Routes for the Formation of Methyl 3-(phenylcarbamoyl)benzoate

The construction of this compound relies on the sequential or convergent formation of an ester and an amide bond. The choice of synthetic route often depends on the availability of starting materials, desired yield, and reaction conditions.

Esterification and Amide Bond Formation Strategies

The classical approach to synthesizing molecules like this compound involves separate, well-established reactions for creating the ester and amide linkages.

The formation of the methyl benzoate (B1203000) moiety is commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of synthesizing analogs, various benzoic acids can be reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the corresponding methyl benzoate derivative. youtube.comgoogle.comyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. tcu.educhegg.com For instance, the esterification of benzoic acid with methanol, catalyzed by sulfuric acid, proceeds by protonation of the carbonyl oxygen of the benzoic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the methyl benzoate. youtube.comyoutube.com

A study on the synthesis of a series of methyl benzoates utilized a titanium-zirconium solid acid catalyst for the esterification of various benzoic acids with methanol. mdpi.com This heterogeneous catalyst demonstrated good activity for benzoic acids with both electron-donating and electron-withdrawing groups and could be easily recovered and reused. mdpi.com

Table 1: Examples of Fischer Esterification for Methyl Benzoate Synthesis

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| Benzoic Acid | Methanol | Sulfuric Acid | Methyl Benzoate | youtube.comyoutube.com |

| 3-Nitrobenzoic Acid | Methanol | Sulfuric Acid | Methyl 3-nitrobenzoate | truman.edu |

| Benzoic Acid | Methanol | p-Toluenesulfonic Acid | Methyl Benzoate | google.com |

| Benzoic Acid | Methanol | Ti/Zr Solid Acid | Methyl Benzoate | mdpi.com |

This table is interactive. Click on the headers to sort.

The central phenylcarbamoyl linkage is formed by creating an amide bond between a benzoic acid derivative and an aniline (B41778). This transformation is a cornerstone of organic synthesis and can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the aniline. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP).

For example, the synthesis of biaryl amide derivatives has been achieved through the amide coupling reaction between various substituted anilines and benzoic acid derivatives using EDCI and DMAP as the coupling system. nih.gov Another approach involves the use of Lewis acids like titanium(IV) chloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov In one instance, the reaction of benzoic acid and aniline in the presence of a stoichiometric amount of TiCl₄ in pyridine (B92270) at 85°C resulted in a high yield of N-phenylbenzamide. nih.gov

An alternative strategy for forming the amide bond is the direct amidation of an ester. This method avoids the need to first hydrolyze an ester to a carboxylic acid. While historically challenging, recent advancements have led to the development of effective protocols. Base-promoted direct amidation of unactivated esters has emerged as a useful method. nih.gov For example, the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) has been shown to promote the amidation of methyl 3-methylbenzoate (B1238549) with various amines. nih.gov

Catalytic systems have also been developed for the direct amidation of esters. Niobium pentoxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the direct amidation of various esters with amines, including the reaction of methyl benzoate with aniline, under solvent-free conditions. researchgate.net Zirconium-based catalysts, such as Cp₂ZrCl₂, have also been shown to catalyze the direct amidation of methyl benzoate with amines at elevated temperatures. doi.org

The synthesis of this compound can be conceptualized as a multi-step process. A common sequence involves the initial synthesis of a methyl benzoate derivative, followed by a reaction to introduce the phenylcarbamoyl group. For instance, one could start with the esterification of 3-carboxybenzoic acid to form dimethyl isophthalate. One of the ester groups could then be selectively hydrolyzed to the corresponding carboxylic acid, which is then coupled with aniline to form the desired product.

Alternatively, a more convergent approach could involve the coupling of a pre-formed methyl benzoate derivative containing a suitable functional group with an aniline derivative. For example, a methyl benzoate with a nitro group could be reduced to an amine, which is then acylated. nih.gov A more direct approach is the para-selective C-H olefination of aniline derivatives, which offers a more efficient alternative to traditional multi-step syntheses. uva.nl

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to form bonds with greater efficiency and under milder conditions. The synthesis of this compound and its analogs can benefit significantly from catalytic methods for both ester and amide bond formation.

As previously mentioned, solid acid catalysts like zirconium-titanium oxides have been effectively used for the esterification of benzoic acids. mdpi.com For the amide bond formation, various metal catalysts have been explored. Zirconium-based catalysts have shown promise in the direct amidation of esters. doi.org For instance, Cp₂ZrCl₂ was found to be effective for the amidation of methyl benzoate with benzylamine. doi.org Niobium pentoxide (Nb₂O₅) stands out as a robust heterogeneous catalyst for the direct amidation of esters with amines, including less reactive anilines. researchgate.netresearchgate.net

Nickel-catalyzed reductive coupling has also been developed for the direct amidation of unactivated esters with nitroarenes, providing a broad substrate scope and high functional group tolerance. nih.gov Furthermore, palladium-catalyzed cross-coupling of aryl esters and anilines represents another advanced catalytic method for forming the amide bond. mdpi.com

Table 2: Catalysts for Amide Bond Formation

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Direct Amidation of Ester | Nb₂O₅ | Methyl Benzoate, Aniline | N-Phenylbenzamide | researchgate.netresearchgate.net |

| Direct Amidation of Ester | Cp₂ZrCl₂ | Methyl Benzoate, Benzylamine | N-Benzylbenzamide | doi.org |

| Reductive Coupling | Ni(glyme)Cl₂/phen/Zn | Methyl Benzoate, Nitrobenzene | N-Phenylbenzamide | nih.gov |

| Direct Condensation | TiCl₄ | Benzoic Acid, Aniline | N-Phenylbenzamide | nih.gov |

| Cross-Coupling | Pd(OAc)₂/Ligand | Aryl Ester, Aniline | N-Arylbenzamide | mdpi.com |

This table is interactive. Click on the headers to sort.

Metal-Catalyzed Reactions for Ester and Amide Synthesis

Metal-catalyzed reactions, particularly those employing copper, are well-established for the formation of C-N bonds, a key step in the synthesis of carbamoyl (B1232498) benzoates. The Ullmann condensation and Buchwald-Hartwig amination are prominent examples of such transformations.

Copper-Catalyzed Amination: A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of bromobenzoic acids offers a viable route to precursors of this compound. nih.govorganic-chemistry.orgnih.gov This method can effectively couple aryl amines with bromobenzoic acids, and notably, the reaction often proceeds without the need for protecting the carboxylic acid group. nih.govorganic-chemistry.org For instance, the coupling of 3-bromobenzoic acid with aniline, catalyzed by a copper(I) species, would yield 3-(phenylamino)benzoic acid, which can then be esterified to the corresponding methyl ester. Subsequent reaction with a suitable carbonyl source would lead to the target molecule. Studies have shown that a combination of copper powder and copper(I) oxide can serve as an effective catalytic system in solvents like 2-ethoxyethanol (B86334) at elevated temperatures. nih.gov The regioselectivity of these reactions is a significant advantage, particularly when dealing with substrates bearing multiple halide substituents. nih.govorganic-chemistry.org

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Cu/Cu₂O | 2-Bromobenzoic acid, Aniline | N-Phenylanthranilic acid | up to 99 | nih.govorganic-chemistry.org |

| CuI | 2-Chlorobenzoic acid, 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)anthranilic acid | 65 | researchgate.net |

Table 1: Examples of Copper-Catalyzed Amination of Halobenzoic Acids.

Organocatalytic Methodologies in Carbamoyl-Benzoate Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the formation of ester and amide bonds. These methods often utilize small organic molecules to activate substrates and facilitate reactions under mild conditions.

The formation of the carbamoyl-benzoate linkage can be achieved through the reaction of a substituted methyl benzoate bearing a nucleophilic group (e.g., an amine or hydroxyl group) with an isocyanate. Organocatalysts can play a crucial role in activating the substrates in these reactions. For instance, the direct amidation of esters with amines can be catalyzed by substances like niobium pentoxide (Nb₂O₅), which acts as a heterogeneous Lewis acid catalyst. researchgate.net While not a classic organocatalyst, this highlights the diversity of non-metal-based catalytic systems.

More classical organocatalytic approaches involve the use of bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N-heterocyclic carbenes (NHCs) to promote amidation and esterification reactions. researchgate.net For example, an organocatalytic cross-coupling reaction of aldehydes with activating reagents can lead to the formation of active intermediates that are readily converted into amides or esters. nih.gov In the context of this compound synthesis, an organocatalyst could be employed to facilitate the reaction between methyl 3-aminobenzoate (B8586502) and a phenylcarbamoylating agent. Atroposelective coupling of carboxylic acids with amines and alcohols, mediated by ynamides and catalyzed by a Brønsted acid, represents a sophisticated organocatalytic approach to generate axially chiral amides and esters. thieme-connect.de

Strategic Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound often relies on the availability of suitably functionalized precursors. The strategic choice and manipulation of these starting materials are key to an efficient synthetic route.

Utilization of Substituted Methyl Benzoates

Methyl 3-Bromobenzoate: This commercially available compound is a versatile precursor. The bromine atom can be substituted with an amino group through a Buchwald-Hartwig amination or an Ullmann condensation with aniline, catalyzed by palladium or copper complexes, respectively. The resulting methyl 3-aminobenzoate can then be reacted with phenyl isocyanate to form the desired carbamoyl linkage. Alternatively, carbonylation reactions of methyl 3-bromobenzoate in the presence of aniline and a suitable palladium catalyst could potentially form the amide bond directly.

Methyl 3-Formylbenzoate: The aldehyde functionality in methyl 3-formylbenzoate offers a different synthetic handle. sigmaaldrich.com It can undergo reductive amination with aniline in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield methyl 3-((phenylamino)methyl)benzoate. Subsequent N-acylation would be required to complete the synthesis. Alternatively, the formyl group could be oxidized to a carboxylic acid, which could then be coupled with aniline to form an amide, followed by esterification of the other carboxyl group.

| Precursor | Key Functional Group | Potential Transformation | Reagents/Catalysts |

| Methyl 3-Bromobenzoate | Bromo | Nucleophilic Aromatic Substitution (Amination) | Aniline, Cu or Pd catalyst |

| Methyl 3-Formylbenzoate | Formyl | Reductive Amination | Aniline, NaBH(OAc)₃ |

| Methyl 3-Nitrobenzoate | Nitro | Reduction | H₂, Pd/C or SnCl₂/HCl |

| Methyl 3-Hydroxybenzoate | Hydroxyl | O-Acylation with Isocyanate | Phenyl isocyanate, base catalyst |

Table 2: Strategic Precursors for the Synthesis of this compound Analogs.

Derivatization Reactions for Structural Diversification

The structural diversification of the this compound scaffold is crucial for exploring its chemical space and potential applications. This can be achieved by introducing a variety of substituents on the aromatic rings or by modifying the ester and amide functionalities.

For instance, starting with a precursor like 2,3-dihydroxybenzoate, a series of derivatives including esters and ethers can be synthesized to explore their biological activities. google.com Similarly, the benzamide (B126) moiety can be modified by using different substituted anilines in the coupling reaction. researchgate.netnih.govnih.gov The synthesis of a library of N-substituted benzamide derivatives has been reported, showcasing the potential for creating a wide range of analogs. researchgate.net Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups or used for further coupling reactions. The synthesis of N-aryl anthranilic acid derivatives through copper-catalyzed amination of chlorobenzoic acids demonstrates a robust method for creating a diverse set of analogs. researchgate.net

Mechanistic Investigations of Reaction Pathways

Elucidation of Fundamental Reaction Mechanisms for Carbamoyl-Benzoate Formation

The formation of the carbamoyl-benzoate linkage in this compound typically involves the reaction of an alcohol (or phenol) with an isocyanate to form a carbamate (B1207046) (urethane), or the reaction of an amine with an isocyanate to form a urea, which is structurally related to the carbamoyl group.

Mechanism of Urethane (B1682113) Formation: The reaction between an alcohol and an isocyanate is a well-studied process. kuleuven.benih.govnih.govresearchgate.net It is generally accepted that the reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This can occur via a concerted or a stepwise mechanism. In the absence of a catalyst, the reaction can be slow. However, it is often accelerated by bases or acids.

Theoretical studies suggest that the alcoholysis of isocyanates can involve a multimolecular mechanism, where several alcohol molecules participate in the transition state, forming a cyclic "supersystem" that facilitates proton transfer. kuleuven.be This lowers the activation energy of the reaction. The reaction can also proceed through an allophanate (B1242929) intermediate, especially when there is an excess of isocyanate. nih.govnih.gov

The general mechanism for the formation of a urethane from an alcohol and an isocyanate can be depicted as follows:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate.

Proton Transfer: A proton is transferred from the alcohol to the nitrogen atom of the isocyanate, either directly or mediated by other solvent or catalyst molecules.

Product Formation: The resulting intermediate rearranges to form the stable urethane (carbamate) product.

The presence of a catalyst, such as a tertiary amine, can facilitate this process by activating the alcohol through hydrogen bonding, making it a more potent nucleophile.

Reaction Kinetics and Thermodynamic Equilibrium Studies in Synthesis

The synthesis of this compound involves two primary transformations: the formation of an amide bond and an ester group. The kinetics and thermodynamics of both processes are crucial for optimizing reaction conditions and maximizing yields.

Studies on the esterification of benzoic acid with methanol to form methyl benzoate have provided foundational kinetic data. Research using concentrated sulfuric acid as a catalyst identified optimal conditions, such as a reaction temperature of 353.15 K and a specific molar ratio of methanol to benzoic acid, to achieve high conversion rates within a few hours. academax.comresearchgate.net The activation energy for this type of reaction has been calculated using various models, highlighting the energy barrier that must be overcome. For instance, in a process using p-toluenesulfonic acid-based deep eutectic solvents, the activation energy for methyl benzoate synthesis was determined to be between 38.71 and 43.71 kJ mol⁻¹. rsc.org Enzymatic approaches have also been explored, where factors like substrate concentration and water content significantly impact reaction kinetics. nih.gov For example, in the lipase-catalyzed synthesis of methyl benzoate, methanol concentrations above 90 mM were found to inhibit the enzyme, while a minimum water content was necessary to activate the biocatalyst. nih.gov

The formation of the N-aryl amide bond is the second key kinetic and thermodynamic consideration. The amide bond is generally very stable due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov Mechanistic studies indicate that the formation of benzamide products is often thermodynamically favored over analogous compounds like thiobenzamides. researchgate.net Kinetic studies of amidation reactions catalyzed by organoboron compounds have revealed that the electronic properties of the catalyst play a significant role in the reaction rate. Boronic acids with electron-withdrawing substituents tend to be more active catalysts, accelerating the amide formation process. rsc.org

Below is a table summarizing kinetic parameters for related esterification and amidation reactions.

| Reaction Type | Reactants | Catalyst | Key Kinetic Findings | Reference |

| Esterification | Benzoic Acid + Methanol | Sulfuric Acid | Optimal temperature of 353.15 K for high conversion. | academax.com |

| Esterification | Benzoic Acid + Methanol | p-Toluenesulfonic Acid (in DES) | Activation energy calculated as 38.71-43.71 kJ mol⁻¹. | rsc.org |

| Esterification | Benzoic Acid + Methanol | Candida rugosa Lipase (B570770) | Methanol is inhibitory above 90 mM; water content is critical. | nih.gov |

| Amidation | 4-Phenylbutyric Acid + Benzylamine | Arylboronic Acids | Electron-deficient boronic acids show higher catalytic activity and faster reaction rates. | rsc.org |

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of N-aryl benzamides like this compound. These theoretical studies provide detailed insights into transition states, intermediate structures, and potential energy surfaces that are often difficult to observe experimentally.

DFT calculations have been extensively used to model the amide bond formation step. Studies on the reaction between ammonia (B1221849) and formic acid, a simple model for amidation, have used DFT to explore both stepwise and concerted pathways. researchgate.net These calculations can identify the transition states (TS) and determine their respective activation energies, revealing the most likely mechanism. For instance, in a catalyzed reaction, analysis showed that while the activation energy was lowered, the contribution to this energy barrier came from both structural changes and electronic rearrangements. researchgate.net

For molecules closely related to this compound, such as N-phenylbenzamide, computational screening has been employed to predict properties and guide synthetic efforts. nih.gov Such studies can analyze how different substituent groups on the aromatic rings influence the molecule's electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO), which is often key to its reactivity. nih.gov DFT has also been used to map out entire catalytic cycles, as demonstrated in the case of boronic acid-catalyzed amidation, where the mechanism involving the formation of an acyl boronate intermediate was proposed and validated through calculations. rsc.org

The table below highlights key applications of computational methods in studying the synthesis of relevant compounds.

| Computational Method | System Studied | Key Insights | Reference |

| DFT (B3LYP/6-31G(d,p)) | Amide formation (Ammonia + Formic Acid) | Identified two transition states (TS1, TS2) in a stepwise mechanism and analyzed structural and electronic contributions to the activation energy. | researchgate.net |

| DFT | N-Phenylbenzamide Derivatives | Screened derivatives for electronic properties; showed that electron-donating groups can raise the HOMO energy level. | nih.gov |

| DFT | Boronic Acid-Catalyzed Amidation | Proposed a catalytic cycle involving an acyl boronate intermediate and a transition state stabilized by hydrogen bonding. | rsc.org |

| DFT (M06/SDD-6-311+G(d,p)) | Olefin Hydroamination | Calculated Gibbs free energies to understand regioselectivity in catalytic reactions. | researchgate.net |

Green Chemistry and Sustainable Synthesis Considerations

The pharmaceutical and fine chemical industries have increasingly focused on developing sustainable synthetic methods, with amide bond formation being a primary target for green chemistry initiatives. mdpi.comsigmaaldrich.com This push is driven by the need to reduce waste, avoid hazardous reagents, and improve atom economy.

Solvent Selection and Optimization for Environmentally Benign Syntheses

One of the cornerstones of green chemistry is the selection of environmentally benign solvents or the elimination of solvents altogether. For the synthesis of N-aryl benzamides, significant progress has been made in moving away from traditional, often hazardous, solvents.

Solvent-free synthesis is an ideal green approach. Microwave-assisted, solvent-free reactions between anilines and acid chlorides have been shown to produce N-(aryl)-substituted benzamides in high yields with short reaction times and high selectivity. niscair.res.in This method minimizes waste streams and energy consumption. niscair.res.in

When a solvent is necessary, the focus shifts to greener alternatives. In enzymatic amidation reactions, cyclopentyl methyl ether (CPME) has been identified as a prominent green solvent, enabling high conversions and yields. nih.gov Other studies have optimized reactions in solvents like toluene, which, while not perfectly green, can be a better choice than more hazardous options when reaction efficiency is considered. mdpi.com A notable innovation is the use of deep eutectic solvents (DESs), which can act as both the catalyst and the reaction medium for esterification, simplifying the process and facilitating catalyst recycling. rsc.org Ultrasound-promoted synthesis, sometimes using solvents like triethanolamine (B1662121) that can also act as a base, represents another green technique that can reduce reaction times and improve yields. primescholars.com

The following table compares various solvent systems used in the synthesis of amides and esters.

| Synthesis Type | Solvent System | Green Advantage | Reference |

| Amidation | Solvent-Free (Microwave) | Eliminates solvent waste, reduces reaction time, high atom efficiency. | niscair.res.in |

| Enzymatic Amidation | Cyclopentyl Methyl Ether (CPME) | A recognized green solvent, enabling high yields (>90%). | nih.gov |

| Esterification | Deep Eutectic Solvent (DES) | Acts as both catalyst and solvent, allowing for easy recycling. | rsc.org |

| Amidation | Toluene | Optimized for high yields in specific oxidative rearrangement reactions. | mdpi.com |

Catalyst Development for Reduced Environmental Impact

The development of efficient and sustainable catalysts is critical to green synthesis. The goal is to replace stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives that can be used in small amounts and ideally be recycled.

Biocatalysts: Enzymes have emerged as powerful tools for green amide synthesis. unimi.it Lipases, such as Candida antarctica lipase B (CALB), are highly effective biocatalysts for forming amide bonds from carboxylic acids and amines under mild conditions. nih.gov These enzymatic methods offer high selectivity and operate in environmentally friendly media, often without the need for coupling agents. nih.gov

Organocatalysts: Non-metal catalysts are another important area of green catalyst development. Arylboronic acids have been successfully used to catalyze the direct amidation of carboxylic acids. rsc.orgsigmaaldrich.com This approach avoids the pre-activation of the carboxylic acid, a step that often requires stoichiometric and wasteful reagents. The catalytic activity of these boronic acids can be tuned by modifying their electronic properties. rsc.org

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages in terms of separation and reusability. For the esterification step, solid acids based on zirconium, such as Zr/Ti oxides or sulfated zirconia, have been developed. mdpi.comresearchgate.net These catalysts can effectively promote the reaction between benzoic acids and methanol without the need for corrosive liquid acids like sulfuric acid. mdpi.com For the synthesis of N-aryl benzamides, iodine supported on alumina (B75360) has been used as a recyclable catalyst under solvent-free microwave conditions, demonstrating a multi-faceted green approach. researchgate.net

The table below summarizes various green catalysts and their applications.

| Catalyst Type | Catalyst Example | Application | Sustainable Feature | Reference |

| Biocatalyst | Candida antarctica Lipase B (CALB) | Amide bond formation | Operates in green solvents, no additives needed, high yields. | nih.gov |

| Organocatalyst | Arylboronic Acids | Direct amidation of carboxylic acids | Replaces stoichiometric coupling agents, waste-free dehydration. | rsc.orgsigmaaldrich.com |

| Heterogeneous Catalyst | Zr/Ti Solid Acid | Esterification of benzoic acids | Reusable solid catalyst, avoids corrosive liquid acids. | mdpi.com |

| Heterogeneous Catalyst | Iodine-Alumina | Decomposition of benzoylthioureas | Works under solvent-free microwave conditions. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Phenylcarbamoyl Benzoate

High-Resolution Spectroscopic Techniques for Structural Confirmation

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. The molecular formula of Methyl 3-(phenylcarbamoyl)benzoate is C₁₅H₁₃NO₃. The theoretical exact mass can be calculated by summing the masses of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₅H₁₃NO₃)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 15 | 12.000000 | 180.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | | | 255.089544 |

An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental composition.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry for Molecular Ion Analysis

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound with minimal fragmentation. In this technique, the sample is ionized by creating a fine spray of charged droplets, and the time it takes for the resulting ions to travel through a flight tube to the detector is measured.

In a typical ESI-TOF analysis, this compound would be expected to be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺.

Table 2: Expected Molecular Ions in ESI-TOF Mass Spectrometry

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₅H₁₄NO₃]⁺ | 256.0968 |

The high mass accuracy of the TOF analyzer would allow for the confident identification of these molecular ions.

Fragmentation Pathway Analysis for Structural Insights

Analysis of the fragmentation patterns in mass spectrometry provides valuable information about the connectivity of atoms within a molecule. While soft ionization techniques aim to minimize fragmentation, collision-induced dissociation (CID) can be used to intentionally fragment the molecular ion and study its constituent parts.

For this compound, key fragmentation pathways would likely involve the cleavage of the amide and ester bonds.

Predicted Fragmentation Pathways:

Amide Bond Cleavage: The C-N bond of the amide group is a likely point of cleavage. This could lead to the formation of a benzoyl cation derivative and a phenylaminyl radical, or a phenyl isocyanate molecule and a methyl benzoate (B1203000) radical cation.

Ester Group Fragmentation: The ester group can undergo fragmentation through the loss of the methoxy (B1213986) group (•OCH₃) or a neutral molecule of methanol (B129727) (CH₃OH). A common fragmentation for methyl esters is the formation of an acylium ion [M-OCH₃]⁺.

Loss of CO₂: Decarboxylation of the ester group might also be observed under certain conditions.

A detailed study of the tandem mass spectrometry (MS/MS) spectrum would be necessary to definitively map these fragmentation pathways and confirm the structural arrangement.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) and Attenuated Total Reflectance (ATR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Attenuated Total Reflectance (ATR) is a sampling technique that allows for the analysis of solid and liquid samples with minimal preparation.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=O (Ester) | Stretching | ~1720 |

| C=O (Amide I) | Stretching | ~1660 |

| N-H (Amide II) | Bending | ~1550 |

| C=C (Aromatic) | Stretching | 1450-1600 |

The precise positions of these bands can provide further information about the molecular environment.

Raman Spectroscopy and Near-Infrared (NIR) Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum provides a unique "fingerprint" of a molecule.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=O stretching modes. Near-Infrared (NIR) spectroscopy, which probes overtones and combination bands of the fundamental vibrations, can also provide a characteristic spectrum for the compound, although the bands are typically broader and less resolved than in the mid-IR region.

X-ray Crystallography and Solid-State Structural Analysis

The analysis would reveal the planarity of the phenyl rings, the conformation of the amide and ester groups, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For instance, the N-H group of the amide can act as a hydrogen bond donor, and the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, leading to the formation of extended networks in the solid state.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl benzoate |

| Phenyl isocyanate |

| Methanol |

Single-Crystal X-ray Diffraction of this compound and Related Compounds

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available in the search results, the methodology is well-established for analogous compounds. For instance, the crystal structures of anhydrous metronidazole (B1676534) benzoate and its monohydrate have been elucidated, revealing different molecular conformations in the two forms. nih.gov Anhydrous metronidazole benzoate crystallizes in the triclinic space group P-1. nih.gov Similarly, a related compound, methyl 2-hydroxy-3-nitrobenzoate, crystallizes in the monoclinic system with the space group P21/c. researchgate.net The analysis of such related structures provides a framework for understanding the potential crystalline forms of this compound.

The general procedure involves growing a single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. This powerful technique yields precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.

Table 1: Crystallographic Data for Related Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Anhydrous Metronidazole Benzoate | Triclinic | P-1 | nih.gov |

| Metronidazole Benzoate Monohydrate | Triclinic | P-1 | nih.gov |

| Methyl 2-hydroxy-3-nitrobenzoate | Monoclinic | P21/c | researchgate.net |

| (Z)-Methyl 3-(benzo[d] rsc.orgdioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate | Triclinic | P-1 | ijcmas.com |

Analysis of Intramolecular and Intermolecular Interactions

Hydrogen bonds are among the most significant intermolecular forces in organic molecules containing N-H or O-H groups. In the case of this compound, the amide (N-H) group can act as a hydrogen bond donor, while the carbonyl (C=O) and ester (C=O) oxygen atoms can act as hydrogen bond acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks, significantly influencing the crystal's architecture and stability. For instance, in metronidazole benzoate monohydrate, strong intermolecular hydrogen bonding is mediated by water molecules, a feature absent in the anhydrous form. nih.gov Similarly, weak intermolecular C-H···O hydrogen bonding is observed in the crystal structure of methyl 2-hydroxy-3-nitrobenzoate. researchgate.net

The phenyl rings in this compound are electron-rich π-systems that can engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the quadrupole moments of the aromatic rings, can be either face-to-face or edge-to-face. While significant π-π stacking interactions are absent in some related complex molecules, other weak interactions like C-H···π interactions can play a role in the crystal packing. researchgate.netumt.edu For example, in the crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, molecules are assembled through numerous C—H⋯π and π–π interactions. researchgate.net

Conformational Analysis and Molecular Geometry in the Crystalline State

The planarity of the amide group is a common feature, but the relative orientation of the two phenyl rings can vary. The interplay of intramolecular steric hindrance and intermolecular packing forces determines the final, lowest energy conformation in the crystal.

Polymorphism and Crystal Engineering Strategies

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. ub.edu Different polymorphs of the same compound can exhibit significantly different physicochemical properties. The search for and characterization of different polymorphic forms is a critical aspect of pharmaceutical and materials science.

Crystal engineering is the rational design of crystalline solids with desired properties. ub.edu This involves the strategic use of intermolecular interactions to control the assembly of molecules in the solid state. ub.edunih.gov By understanding the hydrogen bonding patterns and other non-covalent interactions of this compound, it is possible to design and synthesize co-crystals. nih.gov Co-crystals are multi-component crystals where the components are held together by non-covalent interactions. nih.gov This strategy can be employed to modify the properties of the parent compound in a predictable manner.

Computational and Theoretical Chemistry Studies of Methyl 3 Phenylcarbamoyl Benzoate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are foundational to modern chemical research, enabling the prediction of molecular structure, reactivity, and properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Methyl 3-(phenylcarbamoyl)benzoate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d), are instrumental in predicting its molecular geometry and electronic properties. mdpi.com These calculations can determine the distribution of electron density, which is key to understanding the molecule's reactivity.

Key electronic properties that can be calculated through DFT include the electronic chemical potential (µ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N). mdpi.com These quantum chemical descriptors help in predicting how this compound will behave in chemical reactions. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT is used to predict spectroscopic properties. By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure. Similarly, by calculating harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated, aiding in the identification of characteristic functional group vibrations. mdpi.com

| DFT-Derived Property | Significance for this compound |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable structure. |

| HOMO/LUMO Energies | Indicates electron-donating and electron-accepting capabilities; the energy gap relates to chemical reactivity and stability. |

| Electron Density Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Calculated NMR Shifts | Aids in the interpretation and confirmation of experimental 1H and 13C NMR spectra. mdpi.com |

| Vibrational Frequencies | Predicts IR and Raman spectral peaks, helping to identify functional groups. mdpi.com |

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these conformers, which corresponds to the global minimum on the molecule's potential energy surface. mdpi.com

The process involves systematically rotating key dihedral angles—specifically around the amide and ester linkages—and calculating the potential energy of each resulting geometry using computational methods. This exploration of the energy landscape maps out the energy changes associated with these rotations, identifying low-energy stable conformers and the energy barriers that separate them. The most stable conformer is the one that will predominate under normal conditions, and its geometry is crucial for understanding the molecule's interactions with other molecules, including biological targets.

While quantum calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations provide a way to study its dynamic behavior over time, particularly in a condensed phase like a solvent. rsc.orgresearchgate.net MD simulations model the molecule and its surrounding solvent molecules as a system of interacting particles, calculating the forces between them and tracking their movements over a set period. rsc.org

For this compound, MD simulations can reveal how its conformation flexes and changes in different solvent environments (e.g., water, chloroform, toluene). rsc.org Solvents can be modeled either explicitly (individual solvent molecules are included) or implicitly using a continuum model like the Solvation Model based on Density (SMD). mdpi.com These simulations are critical for understanding solvent effects, which can significantly influence molecular stability and reactivity. mdpi.com

Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to calculate the binding free energy and analyze the stability of the molecule in different solvents, providing a more nuanced understanding than static models alone. researchgate.net

| Simulation Aspect | Insight Provided for this compound |

| Conformational Dynamics | Shows how the molecule's shape fluctuates over time in solution. |

| Solvent Interactions | Reveals how solvent molecules arrange around the solute and form interactions like hydrogen bonds. researchgate.net |

| System Stability | Assesses how different solvents impact the stability of the molecule's structure. rsc.org |

| Diffusion Coefficient | Can be calculated to understand the translational motion of the molecule within the solvent. rsc.org |

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of a molecule with its physicochemical properties. A QSPR model is a mathematical equation that links calculated molecular descriptors (numerical representations of a molecule's structure) to an experimental property.

To develop a QSPR model for a class of compounds including this compound, a dataset of structurally similar molecules with known experimental values for a specific property (e.g., solubility, boiling point, or a biological activity) would be assembled. For each molecule, a set of descriptors (e.g., constitutional, topological, quantum-chemical) is calculated. Statistical methods are then used to build a model that can predict the property for new compounds, like this compound, based solely on its calculated descriptors. This allows for rapid screening and prediction of properties without the need for immediate synthesis and testing.

Molecular Recognition and Ligand-Target Interaction Modeling

Understanding how a small molecule like this compound might interact with biological macromolecules is a key goal of computational chemistry, with direct implications for drug discovery and chemical biology.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol.

While specific docking studies for this compound are not widely published, research on closely related analogues provides a clear indication of relevant targets. For example, analogues of 3-(phenylcarbamoyl)benzoate have been designed and investigated as potent antimicrobial agents targeting infections caused by multidrug-resistant Staphylococcus aureus. nih.gov Other related benzoate (B1203000) derivatives have been studied for their potential to inhibit the SARS-CoV-2 main protease or to bind to human receptors like the estrogen receptor-beta (ERβ), which is implicated in some cancers. mdpi.comnih.govresearchgate.net Docking simulations for these related compounds have successfully established plausible binding modes and identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comresearchgate.net

| Potential Target Class | Example Target | Relevance of Docking | Reference |

| Bacterial Enzymes | S. aureus proteins | To investigate potential antibacterial activity. nih.gov | nih.gov |

| Viral Proteases | SARS-CoV-2 Main Protease | To explore potential antiviral applications. nih.gov | nih.gov |

| Human Receptors | Estrogen Receptor-beta (ERβ) | To assess potential antiproliferative effects in cancer. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Human Receptors | Imidazoline I2 Receptors | To evaluate potential neurological or analgesic properties. nih.gov | nih.gov |

Molecular Docking Studies with Relevant Macromolecular Targets

Prediction of Binding Poses and Interaction Hotspots

Computational docking studies are employed to predict the binding poses of this compound within the active sites of target proteins. These simulations generate various possible conformations of the ligand and score them based on the predicted binding affinity. The results highlight the most probable binding mode and identify key "hotspots"—regions of the ligand and the protein that contribute significantly to the binding energy. For a molecule like this compound, with its distinct phenyl, benzoate, and amide groups, these hotspots are likely to involve the aromatic rings and the hydrogen bond donor/acceptor sites of the amide linkage.

Analysis of Specific Hydrogen Bond, Hydrophobic, and Pi-Stacking Interactions at Binding Interfaces

A detailed analysis of the predicted binding poses allows for the characterization of specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions are expected to include:

Hydrogen Bonds: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). These groups can form strong, directional hydrogen bonds with appropriate residues in a protein's active site, such as the side chains of aspartate, glutamate, serine, or the peptide backbone.

Hydrophobic Interactions: The phenyl and benzoate rings are nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. These interactions are crucial for desolvating the binding pocket and contribute significantly to binding affinity.

Pi-Stacking Interactions: The aromatic rings of the molecule can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, where the pi orbitals of the aromatic rings overlap, are important for stabilizing the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can elucidate the key physicochemical properties that govern their efficacy.

A typical QSAR model might take the form of a linear equation:

Biological Activity = c1(Descriptor1) + c2(Descriptor2) + ... + Constant

In a study on benzoylaminobenzoic acid derivatives, which are structurally related to this compound, QSAR analysis revealed that inhibitory activity against the FabH enzyme increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial, while the inclusion of heteroatoms like nitrogen, oxygen, or sulfur in certain positions decreased activity. nih.gov Such models provide a mechanistic understanding of how structural modifications influence biological outcomes.

Table 1: Representative QSAR Descriptors and Their Significance

| Descriptor | Significance in Drug Action | Potential Impact for this compound Derivatives |

|---|---|---|

| LogP (Hydrophobicity) | Governs solubility, membrane permeability, and hydrophobic interactions with the target. | Higher LogP may enhance binding to hydrophobic pockets but could decrease aqueous solubility. |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing van der Waals interactions. | Optimal MR can lead to better steric fit and dispersion forces within the binding site. |

| Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding potential and membrane permeability. | A balanced TPSA is needed for good target interaction and cell penetration. |

| Aromaticity Index | Quantifies the degree of aromatic character, important for π-stacking interactions. | Increased aromaticity could strengthen π-stacking with aromatic residues in the target. |

Ligand Design and Optimization Based on Computational Insights

The insights gained from molecular docking and QSAR serve as a foundation for rational ligand design and optimization. A study on de novo 3-(phenylcarbamoyl) benzoate analogues demonstrated the power of this approach in developing potent antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov

The process typically involves:

Scaffold Identification: this compound serves as the core scaffold.

In Silico Modification: Computational software is used to add or modify functional groups at various positions on the scaffold.

Virtual Screening: The newly designed virtual compounds are docked into the target's active site and scored.

Prioritization for Synthesis: Compounds with the best predicted binding affinities and favorable physicochemical properties are selected for chemical synthesis and biological testing.

This iterative cycle of computational design, synthesis, and testing accelerates the discovery of more potent and selective drug candidates. For instance, the aforementioned study identified analogues L13 and L15 as highly promising candidates through this process. nih.gov

Advanced Theoretical Approaches

Beyond docking and QSAR, more advanced theoretical methods provide a deeper understanding of the intrinsic properties of this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact.

Key features of Hirshfeld analysis include:

d_norm mapping: Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, with distances shorter than the van der Waals radii sum.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzamide (B126) Derivative

| Interaction Type | Percentage Contribution | Description |

|---|---|---|

| H···H | 57.9% | Represents the most significant contribution, arising from van der Waals forces. researchgate.net |

| C···H / H···C | 18.1% | Indicates the presence of C-H···π interactions. researchgate.net |

| O···H / H···O | 14.9% | Quantifies hydrogen bonding interactions. researchgate.net |

| Other | 9.1% | Includes contributions from other, less frequent contacts. |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio and semi-empirical quantum chemistry methods are used to calculate the electronic properties of a molecule from first principles, with varying levels of approximation. wikipedia.org

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), solve the Schrödinger equation without empirical parameters. nih.govresearchgate.net They can accurately predict molecular geometries, vibrational frequencies, and electronic properties like dipole moments and molecular orbital energies. For a related compound, phenyl benzoate, calculations at the B3LYP/6-31+G* level of theory were shown to provide good agreement with experimental data for molecular structure and vibrational spectra. nih.govresearchgate.net

Semi-Empirical Methods: These methods, like AM1 and PM3, use a simpler formulation of the Hamiltonian and incorporate parameters derived from experimental data. wikipedia.org This makes them computationally much faster than ab initio methods, allowing for the study of larger molecular systems, though with some trade-off in accuracy. wikipedia.org

These calculations provide fundamental insights into the electronic distribution, reactivity, and spectroscopic properties of this compound.

Mechanistic Aspects of Chemical and Biological Activity of Methyl 3 Phenylcarbamoyl Benzoate Analogs

Enzyme Inhibition Mechanisms

Enzymes are primary targets for therapeutic intervention due to their critical roles in physiological and pathological pathways. Analogs of Methyl 3-(phenylcarbamoyl)benzoate have been investigated for their ability to inhibit a range of enzymes, with their mechanisms elucidated through kinetic studies, structural biology, and computational modeling.

Molecular Interaction with Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for antiproliferative and anti-inflammatory agents. nih.gov The enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the production of uridine monophosphate (UMP), an essential precursor for DNA and RNA synthesis. nih.govmdpi.com

Inhibitors targeting DHODH, which can be considered structural or functional analogs to the phenylcarbamoyl framework, typically bind within a specific pocket on the enzyme. Molecular docking simulations of various inhibitors have identified a well-defined ligand-binding pocket known as the "ubiquinone channel." nih.gov The binding of inhibitors in this channel is often stabilized by a network of specific molecular interactions. For instance, detailed modeling has shown that inhibitor binding can be mediated by several hydrophobic contacts with amino acid residues such as Tyr38, Gln47, Ala55, Ala59, Leu67, Phe98, Val143, Thr360, and Pro364. nih.gov

Furthermore, hydrogen bonding plays a critical role in the potent inhibition of DHODH. Studies with pyrimidone derivatives, for example, have highlighted the formation of key hydrogen bonds between the carbonyl groups of the inhibitor and the side chain of Arg265. mdpi.com An additional hydrogen bond between a nitrogen atom on the inhibitor and the residue His185 has also been shown to enhance potency. mdpi.com These interactions anchor the inhibitor within the active site, preventing the binding of natural substrates and halting the catalytic cycle.

Atypical Inhibition of Acetyl-CoA Carboxylase (ACC) and Biotin (B1667282) Carboxylase (BC)

An analog of this compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been identified as an inhibitor of the BC subunit of ACC. nih.gov This compound demonstrates an atypical mechanism of inhibition. Unlike many known BC inhibitors that compete with ATP at its binding site, SABA1 binds to the biotin binding site of the enzyme. nih.gov This interaction is notably enhanced by the presence of ADP, indicating a unique mode of action.

Kinetic analysis of the inhibition of the entire ACC enzyme complex by SABA1 revealed a non-competitive inhibition pattern with respect to ATP. nih.gov This finding is consistent with the inhibitor binding to a site distinct from the ATP pocket. The inhibition constants determined from these studies indicate a tighter binding to the complete ACC complex than to the isolated BC subunit. nih.gov

| Inhibitor | Target | Inhibition Type (vs. ATP) | Kis (µM) | Kii (µM) |

|---|---|---|---|---|

| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | ACC Complex | Non-competitive | 96.3 ± 31.6 | 23.3 ± 4.4 |

Targeting Tyrosine Kinases and Other Protein Kinases: Molecular Binding Modes

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. Small molecule kinase inhibitors have become a major class of therapeutics. The binding modes of these inhibitors are generally classified into several types based on their interaction with the kinase domain. nih.gov

Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, where the activation loop assumes a catalytically competent state. nih.gov These inhibitors typically form hydrogen bonds with the "hinge segment" that connects the N- and C-terminal lobes of the kinase domain. nih.gov

Type II inhibitors also bind in the ATP pocket but stabilize an inactive conformation of the kinase, often referred to as the 'DFG-out' conformation. nih.gov In this state, a key phenylalanine residue of the Asp-Phe-Gly (DFG) motif is flipped out of its active position, revealing an adjacent hydrophobic pocket that the inhibitor can occupy.

Type III inhibitors , also known as allosteric inhibitors, bind to a site on the kinase domain that is distinct from the ATP-binding pocket. nih.gov This binding induces a conformational change that prevents the enzyme from adopting its active state.

The specific binding mode of an inhibitor, such as an analog of this compound, would depend on its chemical structure and its ability to interact with the specific conformational states of the target kinase. Conformational changes triggered by inhibitor binding are a major driver of specificity and efficacy. nih.gov The molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces with key residues in and around the ATP-binding site, dictate the inhibitor's affinity and selectivity.

Inhibition of Topoisomerase II (DNA Gyrase and Topoisomerase IV)

Topoisomerase II is an essential enzyme that manages DNA topology by catalyzing the passage of a double-stranded DNA segment through a transient break in another. nih.gov This function is critical during DNA replication and transcription. Compounds that inhibit this enzyme are potent anticancer and antibacterial agents.

Analogs containing benzamide (B126) and benzoate (B1203000) moieties have shown activity against Topoisomerase II. benthamdirect.comnih.gov For instance, N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides have been investigated for their ability to inhibit human Topoisomerase IIα. benthamdirect.comresearchgate.net The mechanism of these inhibitors can involve interfering with the relaxation of supercoiled DNA mediated by the enzyme. nih.gov

Some inhibitors act as "Topoisomerase II poisons," which stabilize the "cleavage complex"—an intermediate state where the DNA is cut and covalently attached to the enzyme. nih.gov This stabilization prevents the re-ligation of the DNA break, leading to the accumulation of permanent double-strand breaks and subsequent cell death. nih.gov Computational docking studies of certain benzoate derivatives suggest that these compounds can bind to the ATPase domain of Topoisomerase IIα, which is essential for the enzyme's catalytic activity. nih.gov The potency of inhibition can be significantly enhanced by specific substitutions; for example, the addition of a fluorobenzoyl group to the core structure of the natural product altholactone was shown to increase its inhibitory activity and selectivity towards Topoisomerase IIα. nih.gov

Cholinesterase Inhibition: Structural Basis of Activity

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine, playing a critical role in cholinergic neurotransmission. semanticscholar.org Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

N-phenylcarbamate derivatives, which are structurally related to this compound, have been synthesized and evaluated as cholinesterase inhibitors. nih.gov The inhibitory mechanism of carbamates involves the carbamoylation of a serine residue in the enzyme's active site, forming a covalent bond that is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine. nih.gov

Molecular modeling studies have provided insight into the structural basis of this activity. The orientation of the N-phenylcarbamate moiety within the catalytic gorge of the cholinesterase active site is crucial for its inhibitory effect. nih.gov Kinetic studies have shown that different substitution patterns on the phenylcarbamate core can lead to different types of inhibition. For example, some derivatives with two carbamate (B1207046) groups exhibit a mixed inhibitory mechanism, while others bearing a monosaccharide moiety act as non-competitive inhibitors. nih.gov The inhibitory potency, often expressed as IC₅₀ values, varies significantly with the specific chemical structure of the analog. nih.gov

Receptor Binding and Modulation at a Molecular Level

While much of the research on this compound analogs has focused on enzyme inhibition, the potential for these compounds to interact with cellular receptors also exists. Receptors are protein molecules that receive and transduce chemical signals, and their modulation can lead to significant physiological responses. An understanding of ligand-receptor interactions at the molecular level requires the identification of specific binding site residues and the characterization of the conformational changes induced upon ligand binding.

However, based on a review of the available scientific literature, detailed studies elucidating the specific molecular-level binding and modulation of any particular receptor by this compound or its direct analogs are not prominently documented. Further research, including radioligand binding assays, structural biology studies of ligand-receptor complexes, and functional assays, would be necessary to identify specific receptor targets and characterize the molecular basis of their interaction.

Modulation of Inflammatory Response Pathways (e.g., NF-κB activation)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses. nih.gov In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by binding to inhibitor of κB (IκB) proteins, most notably IκBα. nih.gov A wide range of pro-inflammatory stimuli, such as cytokines or bacterial products like lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. nih.govnih.gov Activated IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. nih.gov The degradation of IκBα unmasks a nuclear localization signal on the NF-κB protein, allowing it to translocate into the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, activating the transcription of hundreds of genes involved in inflammation, including those for cytokines like TNF-α and various interleukins. nih.govnih.gov

Analogs of this compound with anti-inflammatory properties may modulate this pathway by interfering with one or more of these steps. The mechanism could involve the inhibition of IKK activation, the prevention of IκBα phosphorylation or degradation, or the blockade of NF-κB's ability to translocate to the nucleus or bind to DNA. By inhibiting the activation of NF-κB, these compounds can effectively suppress the expression of pro-inflammatory genes, thereby reducing the inflammatory response. nih.gov

Structure-Activity Relationships (SAR) at a Mechanistic Level

Influence of Substituent Effects on Binding Affinity and Molecular Interactions

The binding affinity and biological activity of this compound analogs are highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies reveal that modifications can significantly alter molecular interactions with the target receptor. For instance, in the context of Angiotensin II receptor antagonism, the introduction of specific functional groups can enhance potency.

| Analog Series | Substituent (R) | Position | Observed Effect on Activity | Potential Mechanistic Influence |

| Phenylcoumarin Analogs | Methoxy (B1213986) (OCH₃) | R1 or R2 on coumarin (B35378) core | Favorable for MAO-B inhibition | Enhances binding at the active site through specific interactions. frontiersin.org |

| Phenylcoumarin Analogs | Phenylacetic acid derivatives | R4-R7 on 3-phenyl ring | Variable; potency depends on specific derivative | Modifies interactions within the hydrophobic entrance of the MAO-B active site. frontiersin.org |

| Dihydropyridone Analogs | Chloro (Cl) | para-position on phenyl ester | Less active than unsubstituted analog | May be due to increased lipophilicity or electron-withdrawing effect altering binding interactions. nih.gov |

| Dihydropyridone Analogs | Methoxy (OCH₃) or Methyl (CH₃) | para-position on phenyl ester | Potency similar to chloro analog | Indicates a complex relationship between electronic effects and steric bulk in this position. nih.gov |

Role of the Phenylcarbamoyl Moiety in Specific Target Recognition

The phenylcarbamoyl moiety, which consists of a phenyl group attached to a carbamoyl (B1232498) (or amide, -NH-C=O-) linker, is a critical structural feature for specific target recognition in many biologically active molecules. This functional group serves as a rigid and versatile scaffold for establishing key molecular interactions within a receptor's binding site.

The amide group within the phenylcarbamoyl moiety is particularly important as it can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). These hydrogen bonds are highly directional and are crucial for anchoring the ligand in the correct orientation within the binding pocket, contributing significantly to binding affinity and specificity. The adjacent phenyl ring provides a large, hydrophobic surface that can engage in favorable van der Waals, hydrophobic, or π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in the target protein. The combination of the hydrogen-bonding capability of the amide linker and the hydrophobic interactions of the phenyl ring makes the phenylcarbamoyl moiety a privileged structure for achieving high-affinity binding to biological targets.

Conformational Dynamics and Their Impact on Ligand-Target Fit

The biological activity of a flexible molecule like this compound or its analogs is not solely determined by its static 2D structure, but also by its conformational dynamics. The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is essential for it to fit snugly into the binding site of its target protein, a concept often described as the "ligand-target fit."

Rational Design Principles for Modulating Molecular Potency and Selectivity

A notable example of the application of these principles is the development of a library of carboxylate analogs of 3-(phenylcarbamoyl)benzoate designed to target Staphylococcus aureus infections. In these studies, the core scaffold of this compound is subjected to various chemical modifications to explore the impact of different functional groups and substitution patterns on antimicrobial efficacy.

Key principles in the rational design of these analogs include:

Modification of the Carboxylate Group: The ester functionality of this compound is a prime target for modification. Conversion of the methyl ester to other esters or to a free carboxylic acid can significantly influence the compound's physicochemical properties, such as solubility and cell permeability, which in turn affects its biological activity.

Alteration of the Amide Linker: The amide bond is a critical structural feature. Modifications to this linker, such as altering its rigidity or the orientation of the phenyl rings relative to each other, can affect the molecule's conformation and its ability to interact with the target site.

Through such systematic modifications, lead compounds with significantly enhanced activity against methicillin- and vancomycin-resistant S. aureus (MRSA and VRSA) have been identified. Mechanistic studies, including scanning electron microscopy (SEM) and atomic force microscopy (AFM), have revealed that the primary mode of action for some of these optimized analogs is the disruption of the bacterial membrane. Further in vitro, in silico, and in vivo analyses help to identify the most promising candidates for further development.

The following table provides an overview of some of the rationally designed analogs of this compound and their reported activities.

| Compound ID | Modification from Parent Compound | Target Organism | Reported Activity |

| L8 | Carboxylate analog | S. aureus (MRSA & VRSA) | Significant activity (MIC 2-8 µg/mL) |

| L13 | Carboxylate analog | S. aureus (MRSA & VRSA) | Significant activity (MIC 2-8 µg/mL) |

| L14 | Carboxylate analog | S. aureus (MRSA & VRSA) | Significant activity (MIC 2-8 µg/mL) |

| L15 | Carboxylate analog | S. aureus (MRSA & VRSA) | Significant activity (MIC 2-8 µg/mL) |

MIC: Minimum Inhibitory Concentration

This rational design approach, grounded in detailed SAR studies, marks a significant step toward the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

Electrocatalytic and Photophysical Properties

The electrocatalytic and photophysical properties of this compound and its analogs are areas of growing scientific interest. While specific data for this compound itself is not extensively available in the public domain, the characteristics of the broader benzanilide (B160483) and benzoate classes of compounds provide valuable insights into the potential behaviors of this molecule.

Electrochemical Studies of Reactivity and Redox Behavior

Electrochemical studies are crucial for understanding the reactivity and redox behavior of organic molecules. For compounds containing electroactive moieties like aromatic rings and amide groups, techniques such as cyclic voltammetry can reveal information about their oxidation and reduction potentials. This data is essential for applications in areas like electrocatalysis, where the compound might be used to mediate or catalyze electrochemical reactions.

The redox behavior of benzanilide derivatives is influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. The electrochemical behavior can also be sensitive to the pH of the medium, particularly if the compound has acidic or basic functional groups.

Photophysical Characterization (e.g., Photoluminescence)

The photophysical properties of a molecule describe its interaction with light, including absorption, emission (fluorescence and phosphorescence), and photosensitization. These properties are fundamentally linked to the molecule's electronic structure and are of great importance for applications in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and photodynamic therapy.

Benzanilide derivatives have been investigated for their photophysical properties. The absorption and fluorescence spectra of benzanilides are influenced by the solvent polarity and the presence of substituents. The core benzanilide structure possesses a π-conjugated system that is responsible for its UV absorption. Upon excitation, these molecules can relax to the ground state via radiative (fluorescence) or non-radiative pathways.

For this compound, the presence of the methyl benzoate moiety in conjunction with the phenylcarbamoyl group creates an extended π-system. This would be expected to influence its absorption and emission characteristics. The position of the substituents is known to play a critical role in the photophysical behavior of benzanilides. For instance, the substitution pattern can affect the efficiency of intramolecular charge transfer (ICT) upon photoexcitation, which in turn governs the fluorescence properties.

Although detailed photoluminescence data for this compound is not widely published, studies on related benzoate esters and benzanilides suggest that it would likely exhibit fluorescence in the UV or visible region of the electromagnetic spectrum, with the exact emission wavelength and quantum yield being dependent on the specific molecular environment and substitution.

Advanced Applications and Utilization in Materials Science and Industrial Chemistry

Methyl 3-(phenylcarbamoyl)benzoate as a Building Block in Complex Organic Synthesis

This compound is a valuable intermediate in multi-step organic synthesis due to its distinct reactive sites. The synthesis of this and related compounds typically involves standard amide bond formation and esterification reactions. A common synthetic route to a related isomer, methyl 4-(phenylcarbamoyl)benzoate, involves the reaction of 4-aminobenzoic acid with phenyl isocyanate, followed by esterification with methanol (B129727). Another approach is the coupling of a methyl carboxybenzoate with an aniline (B41778) derivative.

The true utility of this scaffold lies in its capacity to be a starting point for more complex molecular architectures. For instance, more elaborate structures like methyl 4-(4-chloro-3-(pyridin-2-yl)phenylcarbamoyl)benzoate have been synthesized, demonstrating the robustness of this chemical motif in accommodating a variety of substituents. google.com The ester group can undergo nucleophilic substitution to create a diverse array of derivatives, while the aromatic rings can be functionalized through electrophilic substitution, allowing for the strategic placement of additional functional groups. This adaptability makes the carbamoyl-benzoate core a key component in the synthesis of compounds targeting a wide range of applications, from medicinal chemistry to materials science.